N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is notable for its pharmacological relevance, often associated with kinase inhibition and antimicrobial activity . The compound’s structure includes:
- A thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methoxyphenyl group, contributing to π-π stacking interactions and electron-donating effects.
- A sulfanyl bridge at position 2 of the thienopyrimidinone, linking it to an acetamide moiety.
- A 4-acetamidophenyl group attached to the acetamide, providing hydrogen-bonding capacity and influencing solubility .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S2/c1-14(28)24-15-7-9-16(10-8-15)25-20(29)13-33-23-26-17-11-12-32-21(17)22(30)27(23)18-5-3-4-6-19(18)31-2/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXNRNYUPTEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs based on core structure, substituents, and linker chemistry.
Table 1: Structural and Functional Comparison
Core Structure Analysis
- Thienopyrimidinone vs. Pyrimidine: The thieno[3,2-d]pyrimidinone core in the target compound and analogs offers enhanced planarity and conjugation compared to simpler pyrimidine derivatives . This may improve binding to flat enzymatic active sites, such as ATP pockets in kinases.
- In contrast, the 4-nitrophenyl group in introduces electron-withdrawing effects, which could alter redox properties or metabolic stability.
Linker and Acetamide Modifications
- Sulfanyl Bridge : The sulfanyl linker in all compared compounds facilitates conformational flexibility and may participate in sulfur-mediated interactions (e.g., van der Waals or hydrogen bonding with cysteine residues).
- Acetamide Substituents: The 4-acetamidophenyl group in the target compound offers two hydrogen-bond donors (NH and carbonyl), likely enhancing solubility and target affinity compared to the lipophilic 4-butylphenyl or basic 4-methylpyridinyl .
Physicochemical Properties
- The target compound’s 4-acetamidophenyl balances polarity and lipophilicity.
- Molecular Weight : While data for the target compound are unavailable, the analog in has a molecular weight of 463.614 g/mol, suggesting the target may fall within a similar range, adhering to Lipinski’s rule of five.
Research Findings and Implications
- Structural Insights : Crystallographic studies of related acetamides (e.g., ) highlight the role of hydrogen bonding (N–H···O, C–H···O) and π-stacking in stabilizing molecular conformations. The target compound’s structure likely exhibits similar interactions, though experimental data are needed.
- Biological Potential: Thienopyrimidinone derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The 2-methoxyphenyl and acetamidophenyl groups in the target compound may synergize to improve selectivity or potency compared to nitro- or chloro-substituted analogs .
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